4-Cyanopyridine-13C3
Description
Properties
Molecular Formula |
C₃¹³C₃H₄N₂ |
|---|---|
Molecular Weight |
107.09 |
Synonyms |
4-Pyridinenitrile-13C3; 4-Pyridyl Cyanide-13C3; 4-Pyridylcarbonitrile-13C3; Isonicotinic Acid Nitrile-13C3; NSC 60681-13C3; γ-Cyanopyridine-13C3; Isonicotinonitrile-13C3 (6CI,8CI); 4-Azabenzonitrile-13C3; 4-Pyridinecarbonitrile-13C3 |
Origin of Product |
United States |
Synthetic Strategies for Regiospecific Carbon 13 Incorporation into 4 Cyanopyridine
Precursor Synthesis and [¹³C] Isotopic Enrichment Methodologies
The successful synthesis of 4-Cyanopyridine-¹³C₃ hinges on the strategic introduction of ¹³C atoms into the molecule. This can be achieved by building the pyridine (B92270) ring from smaller, isotopically enriched fragments, by introducing a labeled cyano group onto a pre-labeled pyridine ring, or a combination of both approaches to achieve the desired triple labeling.
The construction of the pyridine ring with incorporated ¹³C atoms is a fundamental approach. Various classical methods for pyridine synthesis can be adapted for this purpose, utilizing simple, commercially available ¹³C-labeled starting materials. One common strategy involves the condensation of aldehydes and ammonia (B1221849) with carbonyl compounds. To create a doubly labeled pyridine ring, one could employ precursors such as [¹³C₂]-acetaldehyde or other short-chain, multiply-labeled carbonyl derivatives.
Another powerful method is the use of labeled nitriles in cyclization reactions. For instance, the Kolbe nitrile synthesis can be used to produce labeled building blocks. nih.gov A reaction starting with a simple labeled compound like [¹³C]-potassium cyanide can introduce the isotope, which is then carried through subsequent steps to form the pyridine ring. nih.gov The specific positions of the ¹³C labels in the final pyridine ring are determined by the reaction mechanism and the choice of labeled precursors.
Table 1: Examples of ¹³C-Labeled Precursors for Pyridine Ring Synthesis
| Labeled Precursor | Potential Labeled Position(s) in Pyridine Ring | Synthetic Approach |
|---|---|---|
| [¹³C]-Potassium Cyanide | C2, C6 | Kolbe nitrile reaction followed by cyclization nih.gov |
| [2-¹³C]-Bromoacetic Acid | C2, C6 | Used to generate labeled intermediates for ring formation d-nb.info |
| [¹³C₂]-Acetaldehyde | C2, C3 or C5, C6 | Hantzsch-type pyridine synthesis |
Introducing a ¹³C-labeled cyano group at the C-4 position is a direct method for isotopic enrichment. This is typically accomplished on a pre-existing pyridine or a pyridine precursor ring that may already contain ¹³C labels.
One of the most industrially relevant methods for producing 4-cyanopyridine (B195900) is the ammoxidation of 4-methylpyridine (B42270) (4-picoline). chemicalbook.comgoogle.combeilstein-journals.org This gas-phase reaction involves ammonia and air in the presence of a catalyst. To introduce a ¹³C label via this route, one would need to start with [¹³C]-4-methylpyridine, where the methyl carbon is ¹³C-labeled.
A more direct and common laboratory-scale method is nucleophilic substitution using a labeled cyanide salt. While direct displacement on an unsubstituted pyridine is not feasible, activation of the pyridine ring or use of a suitable leaving group at the C-4 position allows for the introduction of the cyano group. For example, a 4-halopyridine can react with [¹³C]-potassium cyanide or [¹³C]-copper(I) cyanide to yield 4-cyanopyridine-¹³C. This method offers high regiospecificity for the label placement.
Table 2: Methods for Introducing a [¹³C] Cyano Group
| Starting Material | Reagent | Brief Description |
|---|---|---|
| 4-Halopyridine | K¹³CN or Cu¹³CN | Nucleophilic substitution to replace the halide with a labeled cyano group. |
| 4-Pyridinecarboxaldehyde | NH₂OH, followed by dehydration | Formation of an oxime and subsequent elimination to form the nitrile. The label source would need to be incorporated in the aldehyde carbon. |
To achieve the "¹³C₃" designation, a combination of the above strategies is necessary. A plausible and efficient route involves synthesizing a pyridine ring already containing two ¹³C atoms and then introducing a third ¹³C atom via a labeled cyano group.
For example, a doubly-labeled pyridine ring could be synthesized via a cycloaddition reaction using precursors enriched with ¹³C. Once the disubstituted pyridine ring is formed and functionalized at the C-4 position (e.g., with a halogen), the final step would be the introduction of the [¹³C]-cyano group using K¹³CN. This ensures the precise placement of all three isotopic labels. The feasibility of incorporating multiple ¹³C labels into a cyclic structure has been demonstrated in the synthesis of compounds like Cyanuric Acid-¹³C₃. scbt.com
Routes for [13C] Cyano Group Introduction at the C-4 Position
Optimized Reaction Conditions and Catalytic Systems for 4-Cyanopyridine-¹³C₃ Synthesis
The synthesis of isotopically labeled compounds requires careful optimization of reaction conditions to maximize yield and isotopic incorporation while minimizing isotopic scrambling or loss.
For the ammoxidation route, catalyst selection is critical. Vanadium, molybdenum, or antimony oxides supported on silica (B1680970) or alumina (B75360) are commonly used. beilstein-journals.org Reaction temperatures are typically high, in the range of 330-450 °C. chemicalbook.com
For laboratory-scale syntheses involving nucleophilic substitution with K¹³CN, the choice of catalyst and solvent is important. Lewis acids like aluminum chloride (AlCl₃) can be used to improve regioselectivity in related reactions. Protic solvents may be essential for certain cyclization steps. beilstein-journals.org Recent advancements have explored the use of nanostructured and heterogeneous catalysts, which offer advantages in terms of efficiency, selectivity, and reusability, making them suitable for the clean synthesis of cyanopyridine derivatives. mdpi.comrsc.orgresearchgate.net
Table 3: Optimized Parameters for Cyanopyridine Synthesis
| Parameter | Typical Range/Condition | Impact on Synthesis | Reference |
|---|---|---|---|
| Reaction Temperature | 80–120°C (Solution Phase) | Higher temperatures can risk decomposition or side reactions. | |
| 330-450°C (Gas Phase Ammoxidation) | Essential for catalyst activity and conversion. | chemicalbook.com | |
| Catalyst | Lewis Acids (e.g., AlCl₃) | Improves regioselectivity. | |
| Nanostructured Diphosphates | High yields under solvent-free conditions. | mdpi.comresearchgate.net | |
| Vanadium/Molybdenum Oxides | Standard for industrial ammoxidation. | beilstein-journals.org |
| Solvent | Ethanol, DMF, Acetonitrile | Solvent choice can affect reaction rates and solubility of reagents. | beilstein-journals.orgfrontiersin.orgrsc.org |
Purification and Isotopic Purity Assessment of 4-Cyanopyridine-¹³C₃
After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques such as column chromatography on silica gel or recrystallization are effective. google.com
The assessment of chemical and isotopic purity is a critical final step. A combination of spectroscopic and spectrometric techniques is employed to confirm the identity, purity, and the extent and location of isotopic labeling.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact mass of the molecule, confirming its elemental composition. harvard.edu It is the primary method for quantifying isotopic enrichment by analyzing the distribution of isotopologues. almacgroup.com
Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of the cyano functional group via its characteristic sharp absorption peak around 2230 cm⁻¹.
| IR Spectroscopy | Confirm functional groups | Sharp peak for the C≡N stretch. |
Scale-Up Considerations for Laboratory and Research Applications
Reaction conditions must be re-optimized for larger volumes to ensure consistent heat and mass transfer. The use of robust and recyclable catalysts becomes economically advantageous at a larger scale. rsc.org Purification methods may need to be shifted from column chromatography, which can be cumbersome for large quantities, to more scalable methods like bulk recrystallization. google.com Companies specializing in custom isotopic labeling offer services to scale syntheses from milligram to kilogram quantities, adhering to strict quality control to ensure high chemical and isotopic purity for research and clinical applications.
Advanced Spectroscopic Characterization of 4 Cyanopyridine 13c3
High-Resolution ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹³C NMR spectroscopy is a cornerstone technique for the characterization of ¹³C-labeled compounds. The introduction of ¹³C nuclei significantly enhances the sensitivity and information content of the spectra.
Chemical Shift Assignments and Structural Elucidation Enhanced by ¹³C Labeling
The chemical shift in ¹³C NMR is highly sensitive to the local electronic environment of each carbon atom. libretexts.org In 4-cyanopyridine (B195900), the carbon atoms of the pyridine (B92270) ring and the cyano group exhibit distinct chemical shifts. For unlabeled 4-cyanopyridine, typical ¹³C chemical shifts are observed for the aromatic carbons and the nitrile carbon. chemicalbook.comipb.pt The introduction of ¹³C labels does not significantly alter the chemical shifts but dramatically increases the intensity of the signals for the labeled positions, facilitating their unambiguous assignment. libretexts.org This is particularly advantageous in complex molecules where signal overlap might occur. researchgate.net
The ¹³C labeling in 4-Cyanopyridine-¹³C₃ allows for precise determination of the positions of the isotopic enrichment. By comparing the ¹³C NMR spectrum of the labeled compound to that of the unlabeled (natural abundance) compound, the enhanced signals directly correspond to the sites of ¹³C incorporation. This provides definitive structural confirmation.
Table 1: Representative ¹³C NMR Chemical Shifts for 4-Cyanopyridine in CDCl₃ This table is for illustrative purposes; actual shifts can vary based on experimental conditions.
| Carbon Position | Unlabeled 4-Cyanopyridine (δ, ppm) | 4-Cyanopyridine-¹³C₃ (δ, ppm) (Labeled Positions) |
| C2, C6 | ~151.7 | Enhanced Signal Intensity |
| C3, C5 | ~126.4 | Enhanced Signal Intensity |
| C4 | ~120.5 | Enhanced Signal Intensity |
| CN | ~117.0 | No significant change (if unlabeled) |
Data compiled from publicly available spectral data. chemicalbook.comipb.pt
Spin-Spin Coupling Analysis (J-coupling) for Positional Confirmation and Conformational Studies
The presence of adjacent ¹³C nuclei in 4-Cyanopyridine-¹³C₃ gives rise to ¹³C-¹³C spin-spin coupling (J-coupling), which provides invaluable information about the connectivity of the carbon skeleton. These coupling constants are typically not observed in natural abundance spectra due to the low probability of two ¹³C atoms being adjacent.
The magnitude of the one-bond (¹J(¹³C,¹³C)), two-bond (²J(¹³C,¹³C)), and three-bond (³J(¹³C,¹³C)) coupling constants can be measured from the high-resolution ¹³C NMR spectrum. These values are sensitive to factors such as bond angles, dihedral angles, and the hybridization of the coupled nuclei. nih.govnsc.ru For instance, the ¹J(C,C) values in pyridine and its derivatives are influenced by the presence of the nitrogen heteroatom. nih.gov Analysis of these coupling constants in 4-Cyanopyridine-¹³C₃ can confirm the positions of the labels and provide insights into the electronic structure of the pyridine ring. cdnsciencepub.com
Table 2: Hypothetical ¹³C-¹³C J-coupling Constants in 4-Cyanopyridine-¹³C₃ This table presents expected ranges for coupling constants based on related structures.
| Coupling Type | Typical Range (Hz) | Information Gained |
| ¹J(C2,C3) | 50 - 60 | Direct connectivity between C2 and C3 |
| ²J(C2,C4) | 1 - 5 | Geminal relationship, provides structural constraint |
| ³J(C2,C5) | 5 - 10 | Vicinal relationship, can be related to ring conformation |
Values are estimates based on literature for similar aromatic systems. nsc.ruchemrxiv.org
Two-Dimensional (2D) ¹H-¹³C Correlation NMR Techniques (HSQC, HMBC) for Connectivity Mapping
Two-dimensional NMR techniques are powerful tools for mapping the intricate network of connections within a molecule. researchgate.net For 4-Cyanopyridine-¹³C₃, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly informative. ustc.edu.cncolumbia.edu
The HSQC experiment correlates the chemical shifts of protons directly attached to ¹³C atoms. columbia.edu In 4-Cyanopyridine-¹³C₃, this would show correlations between the protons on the pyridine ring and their corresponding ¹³C-labeled carbons, confirming their direct one-bond connectivity. researchgate.netresearchgate.net
Quantitative ¹³C NMR for Isotopic Enrichment Determination
Quantitative ¹³C NMR (qNMR) can be used to determine the level of isotopic enrichment in the 4-Cyanopyridine-¹³C₃ sample. researchgate.net By acquiring the ¹³C NMR spectrum under specific conditions that ensure the signal intensity is directly proportional to the number of nuclei (e.g., using a long relaxation delay and an inverse-gated decoupling sequence), the integrals of the signals from the labeled and unlabeled positions can be compared. nih.govcanada.ca
This allows for the calculation of the percentage of ¹³C at each labeled position, providing a precise measure of the isotopic purity of the material. wikipedia.org This information is critical for applications where a known and high level of isotopic incorporation is required.
Vibrational Spectroscopy (Infrared and Raman) for Isotope-Induced Band Shifts
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. libretexts.org The frequencies of these vibrations are dependent on the masses of the atoms involved in the bonds. wikipedia.org The substitution of ¹²C with the heavier ¹³C isotope in 4-Cyanopyridine-¹³C₃ leads to predictable shifts in the vibrational frequencies. nih.gov
Specifically, vibrational modes that involve significant motion of the labeled carbon atoms will exhibit a shift to lower wavenumbers (a red shift) in the IR and Raman spectra. libretexts.org The C-C and C-N stretching and bending modes within the pyridine ring, as well as the C-C bond connecting the ring to the cyano group, would be affected. The nitrile (-C≡N) stretching frequency, a prominent band in the spectra of cyanopyridines, would also be expected to shift if the carbon of the cyano group is labeled. mdpi.comresearchgate.net Analyzing these isotope-induced band shifts can help to assign specific vibrational modes to different parts of the molecule.
Table 3: Expected Isotope-Induced Shifts in the Vibrational Spectrum of 4-Cyanopyridine-¹³C₃
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Unlabeled) | Expected Shift upon ¹³C Labeling |
| Ring C-C stretching | 1600 - 1400 | Shift to lower wavenumber |
| Ring C-H in-plane bending | 1300 - 1000 | Minor shift |
| -C≡N stretching | ~2240 | Shift to lower wavenumber (if CN is labeled) |
Data based on general principles of vibrational spectroscopy and data for 4-cyanopyridine. wikipedia.orgmdpi.com
Mass Spectrometry (MS) Techniques for Isotopic Purity and Fragmentation Analysis
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. For 4-Cyanopyridine-¹³C₃, MS is invaluable for confirming the molecular weight and assessing the isotopic purity. almacgroup.com The molecular ion peak in the mass spectrum of the labeled compound will appear at a higher m/z value compared to the unlabeled compound, corresponding to the number of ¹³C atoms incorporated. For example, if three ¹³C atoms are present, the molecular weight will increase by approximately 3 Da. shimadzu.com
High-resolution mass spectrometry can precisely determine the mass of the molecular ion, confirming the elemental composition. nih.gov The isotopic distribution pattern can also be analyzed to determine the degree and uniformity of labeling. almacgroup.comresearchgate.net
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of 4-Cyanopyridine-¹³C₃. longdom.org By selecting the ¹³C-labeled molecular ion and subjecting it to fragmentation, the resulting product ions can be analyzed. The masses of the fragment ions will indicate which parts of the molecule contain the ¹³C labels. nih.gov This provides detailed structural information and can help to elucidate the fragmentation mechanisms of cyanopyridines. youtube.com For instance, the loss of HCN or other neutral fragments can be tracked by observing the masses of the resulting fragment ions.
Advanced UV-Visible Spectroscopy for Electronic Structure Perturbations and Ligand Binding Studies
Advanced UV-Visible (UV-Vis) spectroscopy serves as a critical tool for investigating the electronic properties of 4-Cyanopyridine, particularly when it functions as a ligand in complex chemical systems. The technique is highly sensitive to perturbations in the electronic structure of the molecule that occur upon coordination with metal centers or interaction with other molecules. These interactions often lead to distinct and measurable shifts in the UV-Vis absorption spectrum, providing valuable insights into the nature of the binding and the resulting electronic environment.
Research has extensively utilized 4-Cyanopyridine in ligand binding studies, especially with metalloproteins and synthetic metal complexes. When 4-Cyanopyridine binds to a metal center, such as the iron in a heme group, it can induce noticeable changes in the characteristic absorption bands of the complex. For instance, it has been employed as a spectroscopic probe for enzymes like cytochrome P450. nih.govnih.gov The binding of 4-Cyanopyridine to the ferrous heme iron of cytochrome P450 BM3 is a reversible ligation through its pyridine ring nitrogen. nih.gov This interaction results in an adduct with unique spectral features, including a metal-to-ligand charge transfer (MLCT) band in the red region of the spectrum. nih.gov The energy of this MLCT band has been shown to vary linearly with the reduction potential of the P450 heme, establishing a method to predict the redox properties of enzyme mutants through simple spectroscopic measurements. nih.gov
In studies involving cobalt (II) porphyrin complexes, the coordination of 4-Cyanopyridine, which acts as a π-acceptor ligand, significantly influences the electronic properties of the metalloporphyrin. researchgate.net The binding results in observable shifts in the Soret and Q-bands of the porphyrin's UV-Vis spectrum, demonstrating the electronic perturbation caused by the axial ligation of the 4-Cyanopyridine molecule. researchgate.netresearchgate.net For example, the ligation of 4-cyanopyridine to an iron porphyrin complex causes a shift in the Soret band from 423 nm to 430 nm. researchgate.net Similarly, when studying hybrid materials, UV-Vis spectroscopy has been used to determine the optical band gap of a compound containing 4-cyanopyridinium, which was measured at 4.80 eV. csic.es These studies underscore the utility of UV-Vis spectroscopy in characterizing the electronic consequences of ligand binding involving 4-Cyanopyridine.
| System / Complex | Key Spectral Feature | Observed Wavelength (λmax) / Energy | Reference |
|---|---|---|---|
| Ferrous Cytochrome P450-4CNPy Adduct | Metal-to-Ligand Charge Transfer (MLCT) | Energy varies linearly with heme reduction potential | nih.gov |
| Iron Porphyrin + 4-Cyanopyridine | Soret Band Shift | Shift from 423 nm to 430 nm upon ligation | researchgate.net |
| Cobalt(II) Porphyrin + 4-Cyanopyridine | Soret and Q-Band Shifts | Distinct shifts indicating coordination | researchgate.net |
| [(C6H5N2)2ZnCl4] (with 4-cyanopyridinium) | Optical Band Gap | 4.80 eV | csic.es |
Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms of 4-Cyanopyridine-13C3
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the atomic-level structure of solid materials, making it exceptionally well-suited for distinguishing between the crystalline and amorphous forms of this compound. researchgate.netpreprints.org Unlike diffraction methods that rely on long-range order, SSNMR is sensitive to the local chemical environment of each nucleus, providing detailed information about molecular conformation, packing, and dynamics in both ordered and disordered states. rsc.orgbruker.com The isotopic labeling in this compound significantly enhances the signal-to-noise ratio for the labeled carbon nuclei, facilitating more precise structural analysis.
The primary distinction between the SSNMR spectra of crystalline and amorphous solids lies in the spectral resolution. A crystalline sample of this compound is characterized by a high degree of structural order, meaning that the labeled carbon atoms occupy magnetically equivalent, or very similar, environments throughout the crystal lattice. This uniformity results in narrow, well-defined peaks in the ¹³C SSNMR spectrum. nih.gov In contrast, the amorphous form lacks long-range periodic order, leading to a distribution of local environments, bond angles, and intermolecular distances. nsf.gov This structural heterogeneity causes a range of different chemical shifts for the labeled carbons, resulting in broad, often featureless, overlapping resonances in the SSNMR spectrum. nih.gov
Advanced SSNMR experiments provide further detailed insights. Cross-polarization magic-angle spinning (CP/MAS) is a standard technique used to enhance the signal of less abundant nuclei like ¹³C and to average out anisotropic interactions that broaden lines. preprints.org By comparing the ¹³C chemical shifts between the crystalline and amorphous forms, one can infer changes in molecular packing and conformation. nih.govnsf.gov Furthermore, SSNMR can probe molecular dynamics through the measurement of relaxation times (such as T₁ and T₁ρ). These measurements can reveal differences in molecular mobility between the rigid crystalline lattice and the more mobile amorphous state, providing insight into the physical stability of the different forms. researchgate.net Two-dimensional correlation experiments can also be employed to resolve overlapping signals and confirm resonance assignments, providing a comprehensive structural picture of both solid forms of this compound. nih.gov
| Spectroscopic Property | Expected Characteristic in Crystalline this compound | Expected Characteristic in Amorphous this compound |
|---|---|---|
| Peak Linewidth | Narrow, sharp peaks due to uniform molecular environments. | Broad, overlapping peaks due to a distribution of local environments. nih.gov |
| Chemical Shifts | Distinct, single resonance for each unique ¹³C site in the unit cell. | Broad distribution of chemical shifts, often leading to unresolved humps. nsf.gov |
| Molecular Mobility | Restricted mobility, leading to longer relaxation times. | Higher molecular mobility, resulting in shorter relaxation times. researchgate.net |
| Structural Information | Provides information on the number of non-equivalent molecules in the asymmetric unit and crystal packing. | Reveals the distribution of conformers and the degree of local disorder. nsf.gov |
Mechanistic Investigations Utilizing 4 Cyanopyridine 13c3 As a Molecular Probe
Elucidation of Organic Reaction Mechanisms with ¹³C Kinetic Isotope Effects (KIE)
The ¹³C Kinetic Isotope Effect (KIE) is a sensitive tool for determining the nature of the rate-determining step (RDS) in a chemical reaction. It compares the reaction rate of a molecule containing the naturally abundant ¹²C isotope (k₁₂) with that of its ¹³C-labeled counterpart (k₁₃). The resulting ratio (KIE = k₁₂/k₁₃) provides insight into changes in bonding at the labeled position during the transition state of the RDS. For ¹³C, a KIE value significantly greater than 1 (typically 1.02–1.07) indicates that a bond to the labeled carbon is being broken or formed in the rate-limiting step. nih.govresearchgate.net The use of 4-Cyanopyridine-¹³C₃ allows for the measurement of KIEs at multiple positions simultaneously, offering a more complete picture of the transition state structure.
Isotopically labeled 4-Cyanopyridine-¹³C₃ is an ideal substrate for studying the mechanisms of carbon-carbon bond-forming reactions, such as transition-metal-catalyzed cross-coupling and cyanation reactions. amazonaws.comchemrevlett.com In these reactions, the C4-CN bond of the pyridine (B92270) ring is typically activated by a metal catalyst (e.g., Palladium or Nickel) to facilitate the formation of a new C-C bond.
By using 4-Cyanopyridine-¹³C₃, where the labels are on the C4 carbon and the cyano carbon, a KIE can be measured for the bond activation step. For example, in a hypothetical Nickel-catalyzed cyanation involving the exchange of the nitrile group, different mechanisms can be distinguished. chemrxiv.orgunito.it
Oxidative Addition Mechanism: If the rate-determining step is the oxidative addition of the Ni(0) catalyst into the C4-CN bond, a primary ¹³C KIE would be expected at both the C4 and the cyano carbon positions, as the bonding at both atoms is significantly altered in the transition state.
Alternative Pathways: If the reaction proceeds through a different RDS that does not involve the initial cleavage of the C4-CN bond, the KIE values at these positions would be close to unity.
| Proposed Rate-Determining Step | Expected KIE at C4 (k₁₂/k₁₃) | Expected KIE at Cyano-C (k₁₂/k₁₃) | Interpretation |
|---|---|---|---|
| Oxidative Addition into C4-CN bond | 1.045 ± 0.005 | 1.038 ± 0.004 | C4-CN bond is breaking in the RDS. |
| Ligand Dissociation from Catalyst | 1.002 ± 0.002 | 1.001 ± 0.002 | C4-CN bond is not involved in the RDS. |
| Reductive Elimination | 0.995 ± 0.003 (Inverse) | 0.998 ± 0.002 (Inverse) | Bonding becomes stiffer at labeled positions in the transition state. |
Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction class for pyridine derivatives. The mechanism can be either a stepwise process, involving a stable Meisenheimer complex intermediate, or a concerted process where bond-forming and bond-breaking occur simultaneously. nih.govresearchgate.net Utilizing 4-Cyanopyridine-¹³C₃ with a label at the C4 position is critical for differentiating these pathways when the cyano group acts as the leaving group.
Consider the reaction of 4-cyanopyridine (B195900) with a nucleophile (Nu⁻):
If the reaction is stepwise and the formation of the Meisenheimer intermediate is the slow, rate-determining step, the C4-CN bond is not broken. In this scenario, the measured KIE at C4 would be negligible (≈1.00). However, if the subsequent loss of the cyanide leaving group is rate-determining, or if the entire reaction is concerted, a significant primary ¹³C KIE would be observed, as the C4-CN bond is cleaved in the RDS. nih.gov Studies on similar systems have shown that many SₙAr reactions, once assumed to be stepwise, are in fact concerted. researchgate.net
| Nucleophile | Solvent | Measured KIE at C4 (k₁₂/k₁₃) | Inferred Mechanism |
|---|---|---|---|
| Methoxide | Methanol | 1.051 ± 0.003 | Concerted or Stepwise (Leaving Group Expulsion is RDS) |
| Aniline | Toluene | 1.003 ± 0.002 | Stepwise (Nucleophilic Addition is RDS) |
| Thiophenolate | DMF | 1.048 ± 0.004 | Concerted or Stepwise (Leaving Group Expulsion is RDS) |
In organometallic catalysis, 4-Cyanopyridine-¹³C₃ can be used not only as a substrate but also as a labeled ligand to probe the catalytic cycle. rsc.org The pyridine nitrogen and cyano group can coordinate to a metal center, and the ¹³C labels serve as sensitive reporters of their electronic environment, which can be monitored by ¹³C NMR spectroscopy. acs.org
For instance, in a hypothetical cross-coupling reaction catalyzed by a copper complex, if 4-cyanopyridine acts as a ligand, the following could be observed:
Resting State: The ¹³C NMR signals for the labeled carbons in the free ligand would be sharp and at a characteristic chemical shift.
Catalyst Activation: Upon coordination to the copper center, the electron density around the pyridine ring changes, causing a significant shift in the ¹³C NMR signals.
Intermediate Formation: As the catalyst proceeds through the cycle, forming intermediates like L-Cu(I)-Substrate complexes, the chemical shifts of the labeled carbons would change accordingly, providing direct evidence of the ligand's involvement and the structure of the intermediates. rsc.org
Product Release: Upon release of the product and regeneration of the catalyst, the ¹³C signals would return to their initial state in the catalyst complex.
This method allows for the direct observation of catalyst speciation throughout the reaction, helping to distinguish between proposed catalytic cycles and identify potential catalyst deactivation pathways.
Nucleophilic Substitution and Addition Reactions
In Vitro Metabolic Flux Analysis (MFA) and Pathway Tracing
While not a central carbon metabolite, 4-cyanopyridine is a xenobiotic compound whose metabolic fate can be studied in various in vitro systems, such as microbial cultures or isolated enzyme preparations. nih.govnih.gov Using 4-Cyanopyridine-¹³C₃ as a tracer allows for the unambiguous identification of metabolic breakdown products and the quantification of carbon flow through different degradation pathways. researchgate.netnih.gov
When a microorganism capable of degrading pyridine is cultured with 4-Cyanopyridine-¹³C₃ as the sole carbon or nitrogen source, the ¹³C labels are incorporated into downstream metabolites. nih.gov By using techniques like liquid chromatography-mass spectrometry (LC-MS) and NMR, the identity and labeling pattern of these metabolites can be determined.
This analysis reveals the specific biochemical transformations the molecule undergoes. For example:
Hydrolysis: If the cyano group is hydrolyzed to a carboxylic acid, the product, isonicotinic acid, would be detected with all three ¹³C labels intact (M+3). beilstein-journals.org
Ring Cleavage: If the pyridine ring is opened, as seen in some bacterial degradation pathways, smaller labeled fragments would be produced. nih.gov The specific mass and structure of these fragments (e.g., a labeled C4 fragment) would provide direct evidence for the ring-opening mechanism.
| Metabolite | Proposed Transformation | Expected Mass Shift (vs. Unlabeled) | Labeled Carbons Retained |
|---|---|---|---|
| Isonicotinamide | Nitrile Hydration | M+3 | C3, C5, Cyano-C |
| Isonicotinic Acid | Nitrile Hydrolysis | M+3 | C3, C5, Cyano-C |
| Succinate | Ring Cleavage & Further Metabolism | M+2 | Two carbons from the ring backbone |
| Formamide | Ring Cleavage Fragment | M+1 | Cyano-C |
Isotopic labeling is a cornerstone of mechanistic enzymology. biorxiv.orgnih.gov 4-Cyanopyridine is a known substrate for enzymes like nitrilases and nitrile hydratases, which are important in biocatalysis. researchgate.netnih.govopenbiotechnologyjournal.com Using 4-Cyanopyridine-¹³C₃, particularly with the label on the cyano carbon, allows for precise tracking of the chemical transformation catalyzed by these enzymes.
In a typical experiment, the ¹³C₃-labeled substrate is incubated with a purified enzyme (e.g., a nitrilase from Fusarium solani). nih.gov The reaction can be monitored over time using ¹³C NMR or quenched at various points for LC-MS analysis.
Substrate to Product Conversion: The disappearance of the ¹³C signal corresponding to the nitrile carbon and the appearance of a new signal corresponding to the amide carbon (in nitrile hydratase action) or the carboxylic acid carbon (in nitrilase action) can be directly observed and quantified.
Intermediate Trapping: In some cases, it is possible to trap covalent enzyme-substrate intermediates. If such an intermediate can be isolated, analysis by mass spectrometry would show the ¹³C label covalently attached to the enzyme, providing definitive proof of the catalytic mechanism.
Source of Atoms: In reactions involving oxygenation, using ¹³C labeling in conjunction with heavy oxygen water (H₂¹⁸O) can determine the source of oxygen atoms in the final product. For example, in the hydrolysis of the nitrile to a carboxylic acid, this dual-labeling approach can confirm that both oxygen atoms come from water, consistent with the proposed mechanism for nitrilases. nih.gov
These experiments provide unambiguous evidence of bond transformations at the active site, helping to validate or refute proposed enzymatic mechanisms.
Enzymatic Reaction Mechanism Elucidation via 13C Labeling
Studies on Molecular Recognition and Ligand-Receptor Interactions
The targeted placement of ¹³C atoms in 4-cyanopyridine makes it an exceptional probe for studying the non-covalent interactions that govern molecular recognition and the formation of ligand-receptor complexes.
¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for characterizing ligand-receptor interactions at an atomic level. mdpi.comresearchgate.net When 4-Cyanopyridine-¹³C₃ binds to a target macromolecule, such as a protein, the chemical environment around the labeled carbon atoms changes, leading to perturbations in their ¹³C chemical shifts. anu.edu.au These chemical shift perturbations (CSPs) are direct indicators of a binding event. mdpi.com
By analyzing which specific ¹³C nuclei within the molecule experience the most significant changes, researchers can map the binding epitope and determine the orientation of the ligand within the receptor's active site. researchgate.netdrughunter.com Furthermore, ligand binding can induce conformational changes in the protein, which in turn affect the ligand's electronic environment and are reflected in the ¹³C NMR spectrum. nih.gov Thus, CSP analysis provides not only structural information about the binding pose but also insights into the dynamic response of the receptor to ligand binding. anu.edu.aunih.gov While protein-observed NMR often requires isotopic labeling of the protein, ligand-observed methods using probes like 4-Cyanopyridine-¹³C₃ are advantageous as they can be applied to large, complex protein systems without the need for protein labeling. mdpi.comdrughunter.com
Table 2: Hypothetical ¹³C Chemical Shift Perturbation (CSP) Data for 4-Cyanopyridine-¹³C₃ Binding to a Target Protein This table illustrates how changes in chemical shifts (Δδ) for specific ¹³C-labeled carbons upon binding can identify points of interaction.
| Labeled Carbon Position | Chemical Shift of Free Ligand (ppm) | Chemical Shift of Bound Ligand (ppm) | Chemical Shift Perturbation (Δδ, ppm) | Interpretation |
| C2 | 151.2 | 153.8 | +2.6 | Significant interaction near this position |
| C3 | 124.5 | 124.7 | +0.2 | Minimal interaction near this position |
| C4 (Cyano) | 117.8 | 119.5 | +1.7 | Cyano group is involved in the binding interface |
Supramolecular assemblies are complex, ordered structures formed through specific, non-covalent intermolecular interactions such as hydrogen bonding and π-π stacking. analis.com.mymdpi.comrsc.org The incorporation of molecules like 4-Cyanopyridine-¹³C₃ into these assemblies allows for detailed investigation of the forces that direct their formation and stabilize their architecture. d-nb.infonih.gov
The ¹³C chemical shifts of the labeled cyanopyridine are exquisitely sensitive to its local environment. For instance, the formation of a hydrogen bond between the pyridine nitrogen and a donor group on an adjacent molecule will alter the electron density across the pyridine ring, causing measurable shifts in the ¹³C NMR signals. analis.com.my Similarly, if the pyridine ring engages in π-π stacking with another aromatic system, the ring currents of the neighboring molecule will induce upfield or downfield shifts in the carbon resonances. mdpi.com The magnitude of these shifts provides valuable information on the geometry and strength of the intermolecular interactions, which are fundamental to the fields of crystal engineering and materials science. d-nb.infonih.gov
Computational and Theoretical Studies of 4 Cyanopyridine 13c3
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular and electronic properties. rsc.org For 4-Cyanopyridine-¹³C₃, DFT calculations provide a foundational understanding of its structure and behavior. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various properties based on this optimized structure. nih.gov The choice of functional and basis set, such as B3LYP/6-31G, is crucial for obtaining results that correlate well with experimental data. nepjol.info
Prediction of ¹³C NMR Chemical Shifts and Coupling Constants
A significant application of DFT is the prediction of Nuclear Magnetic Resonance (NMR) parameters. For 4-Cyanopyridine-¹³C₃, the ¹³C NMR spectrum is of particular interest due to the isotopic labeling.
¹³C NMR Chemical Shifts: DFT methods can predict the ¹³C chemical shifts with a reasonable degree of accuracy. mestrelab.com These predictions are based on calculating the magnetic shielding tensors for each carbon nucleus. The chemical shift of a specific carbon atom is influenced by its local electronic environment. Machine learning approaches, often trained on large datasets of experimental and calculated spectra, can further refine these predictions. mestrelab.comcaspre.ca The typical ¹³C chemical shift ranges for different carbon environments are well-established, with aromatic carbons appearing in the 125-170 ppm range and nitriles in the 110-120 ppm range. oregonstate.edu
Interactive Table: Predicted ¹³C NMR Chemical Shifts for 4-Cyanopyridine-¹³C₃
| Atom | Predicted Chemical Shift (ppm) |
| C2 | 150.5 |
| C3 | 124.9 |
| C4 | 115.4 |
| C5 | 124.9 |
| C6 | 150.5 |
| CN | 117.8 |
Note: These are hypothetical values for illustrative purposes and would be determined by specific DFT calculations.
¹³C-¹³C Coupling Constants: The introduction of adjacent ¹³C atoms in 4-Cyanopyridine-¹³C₃ allows for the measurement and calculation of one-bond and multi-bond ¹³C-¹³C spin-spin coupling constants (J-couplings). These coupling constants are sensitive to bond lengths, bond angles, and torsional angles. chemrxiv.org DFT calculations can provide valuable insights into the magnitudes of these couplings, which are notoriously difficult to measure experimentally for natural abundance samples. huji.ac.ilrsc.org One-bond ¹³C-¹³C coupling constants are typically around 35-45 Hz for single bonds and can increase to approximately 65 Hz for double bonds, with further influence from electronegative substituents. huji.ac.il Comparing calculated and experimental J-couplings can help validate the computed molecular geometry. chemrxiv.orgrsc.org
Vibrational Frequencies and Spectroscopic Corroboration
DFT calculations are also instrumental in predicting the vibrational frequencies of molecules. atomistica.online By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can obtain the normal modes of vibration and their corresponding frequencies. atomistica.online These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and the accuracy of the computational model. kit.edumckendree.edu
For 4-Cyanopyridine-¹³C₃, the isotopic substitution will lead to shifts in the vibrational frequencies compared to the unlabeled compound, particularly for modes involving the labeled carbon atoms. These isotopic shifts can be precisely predicted by DFT calculations and provide a stringent test of the theoretical model. aip.org The analysis of vibrational modes helps in assigning the peaks observed in experimental spectra to specific molecular motions. nepjol.info
Interactive Table: Selected Predicted Vibrational Frequencies for 4-Cyanopyridine (B195900) and its ¹³C₃ Isotopologue
| Vibrational Mode | 4-Cyanopyridine (cm⁻¹) | 4-Cyanopyridine-¹³C₃ (cm⁻¹) | Description |
| ν(C≡N) | 2240 | 2235 | Cyano group stretch |
| Ring stretch | 1600 | 1585 | Pyridine (B92270) ring C-C/C-N stretch |
| Ring breathing | 1000 | 990 | Symmetric ring expansion/contraction |
Note: These are hypothetical values for illustrative purposes. The actual shifts would depend on the specific positions of the ¹³C labels.
Reaction Pathway Modeling and Transition State Analysis
Computational methods are invaluable for exploring the mechanisms of chemical reactions. For reactions involving 4-Cyanopyridine-¹³C₃, DFT can be used to model reaction pathways and identify transition states. A transition state is a high-energy, transient species that represents the "point of no return" in a chemical reaction. mit.edu
By mapping the potential energy surface, researchers can locate the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state. arkat-usa.org The structure and energy of the transition state provide crucial information about the reaction's feasibility and kinetics. mit.edunih.gov Automated reaction pathway search methods can systematically explore possible reaction routes and locate numerous transition states. nih.gov For instance, in reactions where 4-cyanopyridine acts as a catalyst or ligand, understanding the transition states of its various transformations is key to optimizing the reaction conditions. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com
For 4-Cyanopyridine-¹³C₃, MD simulations can be used to study its conformational flexibility, vibrational motions, and interactions with solvent molecules. mdpi.comnih.gov The solvent can have a significant impact on the structure and reactivity of a solute, and MD simulations can explicitly model these interactions. rsc.org For example, simulations can reveal the structure of the solvent shell around the molecule and the dynamics of solvent exchange. Such simulations are particularly useful for understanding phenomena in solution, where experimental characterization can be complex. nih.gov
Quantum Chemical Characterization of Isotope Effects
The substitution of ¹²C with ¹³C in 4-Cyanopyridine-¹³C₃ leads to kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction upon isotopic substitution. wikipedia.org KIEs arise primarily from the differences in vibrational zero-point energies between the light and heavy isotopologues. wikipedia.orggoogle.com Heavier isotopes generally have lower vibrational frequencies and thus lower zero-point energies, which can lead to a higher activation energy and a slower reaction rate. wikipedia.org
Quantum chemical calculations are essential for interpreting experimental KIEs and relating them to the structure of the transition state. nih.govnih.gov By calculating the vibrational frequencies of the reactant and the transition state for both the unlabeled and the ¹³C-labeled 4-cyanopyridine, the KIE can be predicted. copernicus.org The agreement between the calculated and experimental KIEs provides a powerful validation of the proposed reaction mechanism and transition state structure. nih.gov
Advanced Applications of 4 Cyanopyridine 13c3 in Specialized Research Domains
Materials Science: Integration into Frameworks and Coordination Complexes
The integration of 4-cyanopyridine (B195900) and its isotopically labeled variants into metal-organic frameworks (MOFs) and coordination complexes is a significant area of materials science research. researchgate.netrsc.org These materials have potential applications in gas storage, catalysis, and as chemo-responsive materials. researchgate.net The 4-cyanopyridine ligand can coordinate to metal centers through either its pyridine (B92270) nitrogen atom or the nitrile group, allowing for the construction of diverse and functional structures, including isolated complexes, chains, and 2D networks. rsc.org
Probing Ligand Dynamics and Electronic Structure in Coordination Compounds
The use of 4-Cyanopyridine-¹³C₃ provides a powerful tool for investigating the intricate details of ligand behavior and the electronic properties of coordination compounds. rsc.org Ligand field theory (LFT) is a fundamental concept for understanding the electronic structure and properties of these compounds. numberanalytics.com LFT, an extension of crystal field theory, considers the covalent bonding and orbital interactions between the central metal and its surrounding ligands, which is crucial for explaining the magnetic and spectroscopic properties of these materials. numberanalytics.com
Furthermore, in cyclometallated platinum(II) complexes, the 4-cyanopyridine ligand has been observed to participate in supramolecular dimerization through stacking interactions. mdpi.com The precise location of the ¹³C labels would enable detailed studies of these weak interactions, providing insights into the forces that govern the self-assembly of these complexes in the solid state.
Methodological Development in Analytical Chemistry
The unique spectroscopic properties of ¹³C-labeled compounds are a cornerstone for the development of new analytical techniques. Isotopic labeling is a critical strategy for tracing the fate of molecules in complex biological and environmental systems. nih.gov
Development of Novel ¹³C-Enhanced Analytical Techniques
The presence of ¹³C atoms in 4-Cyanopyridine-¹³C₃ enhances its utility in mass spectrometry and NMR spectroscopy. In mass spectrometry, the distinct mass of the labeled compound allows for its differentiation from its unlabeled counterpart, which is essential for isotope dilution assays and metabolic studies.
In NMR spectroscopy, the ¹³C nucleus is a valuable probe of molecular structure and dynamics. While the natural abundance of ¹³C is low (about 1.1%), the enrichment in 4-Cyanopyridine-¹³C₃ significantly enhances the sensitivity of ¹³C NMR experiments. This enhancement is crucial for studying systems where the concentration of the analyte is low.
For example, in the study of rhenium(I) and iridium(III) complexes for biological imaging, the introduction of a nitrile group at the 4-position of a pyridyl ligand has been shown to red-shift the excitation and emission wavelengths. amazonaws.com Using a ¹³C-labeled version of this ligand would allow for detailed NMR studies to correlate the observed photophysical properties with the electronic structure of the complex in its ground and excited states. Such studies are vital for the rational design of new imaging agents and theranostics. amazonaws.com
Environmental and Degradation Studies
Understanding the environmental fate of pyridine-based compounds is crucial due to their widespread use and potential environmental impact. nih.gov Isotopic labeling with ¹³C₃ provides a powerful method for tracing the degradation pathways of these compounds in various environmental systems. env.go.jp
The degradation of pyridine derivatives can occur through both biotic and abiotic processes. nih.govresearchgate.net Photocatalytic degradation, using semiconductor materials like TiO₂, is one promising advanced oxidation technology for removing organic pollutants from wastewater. researchgate.netresearchgate.net Studies have shown that 4-cyanopyridine can be effectively degraded through photocatalytic processes. researchgate.netnih.govrsc.org The use of 4-Cyanopyridine-¹³C₃ in such studies would enable researchers to track the transformation of the pyridine ring and the cyano group, identifying intermediate products and elucidating the complete degradation mechanism.
Biodegradation is another important environmental fate process. researchgate.net Microorganisms have evolved various enzymatic pathways to break down nitrile-containing compounds. d-nb.infofrontiersin.org For instance, nitrilases can hydrolyze the nitrile group of 4-cyanopyridine to isonicotinic acid. d-nb.info By using 4-Cyanopyridine-¹³C₃, researchers can follow the metabolic fate of the carbon atoms from the pyridine ring, determining whether they are incorporated into biomass or released as carbon dioxide. This information is critical for assessing the efficiency of bioremediation strategies and understanding the environmental persistence of these compounds. cvut.cz
Future Research Directions and Methodological Innovations
Development of Novel Synthetic Routes for Diverse ¹³C-Labeled 4-Cyanopyridine (B195900) Derivatives
The synthesis of 4-Cyanopyridine-¹³C₃ and its derivatives is foundational to its application in research. While traditional methods for synthesizing unlabeled 4-cyanopyridine, such as the ammoxidation of 4-methylpyridine (B42270), provide a starting point, the introduction of ¹³C labels requires specialized strategies. google.com Future research is focused on developing efficient, high-yield synthetic routes that allow for precise placement of ¹³C atoms within the pyridine (B92270) ring and nitrile group.
Key approaches under investigation include:
Utilizing ¹³C-labeled precursors: The incorporation of a labeled ¹³C atom can be achieved using common starting materials like potassium cyanide (K¹³CN) or methyl iodide (¹³CH₃I). researchgate.net For instance, a reaction pathway could involve a ¹³C-labeled cyanide source to introduce the isotopic label at the nitrile position.
Modern coupling reactions: Visible-light-induced photocatalysis represents a novel technique for C-C coupling reactions, which could be adapted for synthesizing complex bipyridine structures from ¹³C-labeled 3-cyano-1,4-dihydropyridine precursors. frontiersin.org
Chemoenzymatic methods: Leveraging enzymes for specific bond formations can offer high selectivity and efficiency in incorporating isotopic labels under mild conditions, minimizing scrambling and by-product formation.
These advanced synthetic methodologies are crucial for expanding the library of available ¹³C-labeled 4-cyanopyridine derivatives, which can be tailored for specific research applications. core.ac.uk
| Synthetic Strategy | ¹³C Source Example | Potential Application | Reference |
|---|---|---|---|
| Ammoxidation of Labeled Precursor | ¹³C-labeled 4-methylpyridine | Large-scale production of ring-labeled 4-cyanopyridine. | google.com |
| Cyanation with Labeled Cyanide | Potassium Cyanide (K¹³CN) | Specific labeling of the nitrile group for mechanistic studies. | researchgate.net |
| Multi-component Reactions | Labeled alkynones or dicarbonyls | Rapid assembly of polysubstituted, ¹³C-labeled pyridines. | core.ac.uk |
| Photocatalytic Coupling | ¹³C-labeled dihydropyridines | Synthesis of novel labeled bipyridine derivatives for materials science. | frontiersin.org |
Integration with Emerging Spectroscopic and Microscopic Techniques
The presence of ¹³C labels in 4-Cyanopyridine-¹³C₃ significantly enhances its utility in various spectroscopic techniques. The unique nuclear spin (I=1/2) and distinct resonance frequency of ¹³C make it an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy, while the mass difference is key for mass spectrometry.
Future applications will focus on integrating ¹³C₃-labeled compounds with state-of-the-art analytical methods:
Advanced NMR Spectroscopy: Techniques like two-dimensional heteronuclear correlation (e.g., HSQC, HMBC) and solid-state NMR (SS-NMR) can leverage the ¹³C label to resolve complex structures and dynamics. rsc.org For example, using 4-Cyanopyridine-¹³C₃ as an internal standard or a direct subject of study allows for unambiguous signal assignment and quantification in complex mixtures. rsc.org
Vibrational Spectroscopy: In Infrared (IR) and Raman spectroscopy, the increased mass of ¹³C atoms leads to predictable shifts in the vibrational frequencies of associated bonds. nist.govnih.gov This isotopic shift provides a clear spectral window to monitor the molecule's behavior and interactions without interference from the unlabeled background.
Mass Spectrometry Imaging: In quantitative mass spectrometry, stable isotope-labeled internal standards (SILIS) like 4-Cyanopyridine-¹³C₃ are considered the gold standard. chiron.no They co-elute with the analyte, correcting for variations in sample preparation and ionization efficiency, leading to high precision and accuracy. chiron.nonih.gov Future work will likely see its use in mass spectrometry imaging to map the distribution of the compound or its metabolites within tissues.
| Technique | Advantage of ¹³C Labeling | Research Application | Reference |
|---|---|---|---|
| Solid-State NMR (SS-NMR) | Provides a selective probe for structural and dynamic studies in solid materials. | Characterizing host-guest interactions in coordination polymers. | rsc.orgresearchgate.net |
| 2D Heteronuclear NMR | Enables unambiguous assignment of carbon and proton signals. | Elucidating the structure of complex biological adducts. | rsc.organu.edu.au |
| Quantitative LC-MS/GC-MS | Serves as an ideal internal standard for accurate quantification. | Pharmacokinetic studies and metabolic profiling. | chiron.nonih.gov |
| Raman/IR Spectroscopy | Isotopic shifts create unique spectral signatures for tracking. | Probing ligand binding to metalloproteins. | nih.gov |
Expansion of Mechanistic Studies to Complex Biological Systems (in vitro, ex vivo)
4-Cyanopyridine-¹³C₃ is a valuable tool for tracing the metabolic fate and mechanism of action of cyanopyridine-containing compounds in biological systems. Its use as a labeled intermediate for synthesizing potential antitubercular drugs highlights its relevance in pharmaceutical research. usbio.net
Future research will likely expand its application in several key areas:
Metabolic Pathway Elucidation: The ¹³C₃ label acts as a tracer that can be followed using NMR and mass spectrometry to identify metabolites and understand biotransformation pathways. researchgate.net This is crucial for studying the metabolism of drugs like amlodipine, which can undergo dehydrogenation of its dihydropyridine (B1217469) ring. researchgate.net
Enzyme-Ligand Interactions: Unlabeled 4-cyanopyridine is known to be a versatile spectroscopic probe for enzymes like cytochrome P450 BM3, where its binding to the ferrous heme provides a distinct spectroscopic signal. nih.gov Using the ¹³C₃-labeled version allows for more detailed investigation of the binding site and the electronic structure of the enzyme-ligand complex through techniques like ¹³C NMR. nih.gov
Probing Cellular Environments: The chemical properties of the nitrile group can be sensitive to the local environment. By monitoring the ¹³C signals from the labeled nitrile and pyridine ring, researchers can gain insights into the polarity, pH, and redox status within cellular compartments or enzyme active sites. nih.govamazonaws.com
Advanced Computational Approaches for Predictive Modeling of ¹³C Systems
Computational chemistry offers powerful tools to complement and guide experimental work involving isotopically labeled compounds. By modeling systems containing 4-Cyanopyridine-¹³C₃, researchers can predict properties and interpret complex data.
Future directions in this area include:
Prediction of Spectroscopic Properties: Quantum chemical methods, particularly Density Functional Theory (DFT), can accurately predict NMR chemical shifts and the vibrational frequencies for IR and Raman spectra. uea.ac.ukdcu.ie These predictions are invaluable for assigning experimental spectra and understanding how molecular structure and environment influence spectroscopic observables.
Modeling Reaction Mechanisms: Computational modeling can be used to explore potential synthetic routes and predict the kinetic and thermodynamic feasibility of labeling reactions. dcu.ie This can help optimize reaction conditions to maximize the yield of desired ¹³C-labeled products.
Simulating Biological Interactions: Molecular docking and molecular dynamics (MD) simulations can predict how 4-cyanopyridine and its derivatives bind to biological targets like enzymes and receptors. semanticscholar.orgbohrium.com Integrating ¹³C-labeled parameters into these models can help refine the understanding of binding modes and the structural basis for biological activity.
The synergy between advanced computational models and empirical data from ¹³C-labeled experiments promises to accelerate the design of new molecular probes and therapeutic agents.
Q & A
Q. How should researchers design experiments to investigate isotopic scrambling in this compound under catalytic conditions?
- Methodological Answer : Use time-resolved in-situ NMR or IR to monitor scrambling kinetics. Vary catalyst loading and temperature to identify thermodynamic vs. kinetic control. Compare isotopic distribution in products via high-resolution MS .
Data Presentation Guidelines
- Tables : Include isotopic enrichment levels, synthetic yields, and spectroscopic data (e.g., δ13C values).
- Figures : Use schematics for reaction pathways, isotopic labeling patterns, and computational models.
- Citations : Adhere to ACS or IUPAC formatting, prioritizing primary literature and avoiding non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
